5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid
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Overview
Description
5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid is an organoarsenic compound with the molecular formula C11H15AsO4. This compound is characterized by the presence of an arsenic atom bonded to a phenyl ring, which is further connected to a pentanoic acid chain. The compound has a molecular weight of 286.156 g/mol and a boiling point of 495.7°C at 760 mmHg .
Preparation Methods
The synthesis of 5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid typically involves the reaction of 4-bromo-phenylpentanoic acid with arsenic trioxide in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic acid derivatives.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Mechanism of Action
The mechanism of action of 5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and induce apoptosis in cancer cells. The molecular targets
Properties
CAS No. |
5425-28-5 |
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Molecular Formula |
C11H15AsO4 |
Molecular Weight |
286.16 g/mol |
IUPAC Name |
5-(4-dihydroxyarsanylphenyl)pentanoic acid |
InChI |
InChI=1S/C11H15AsO4/c13-11(14)4-2-1-3-9-5-7-10(8-6-9)12(15)16/h5-8,15-16H,1-4H2,(H,13,14) |
InChI Key |
OXINJJLMUDESAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)O)[As](O)O |
Origin of Product |
United States |
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